molecular formula C24H37N5O3S3 B7828815 1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-

Cat. No.: B7828815
M. Wt: 539.8 g/mol
InChI Key: QLPHBNRMJLFRGO-KPRXVCGWSA-N
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Description

This compound, commonly abbreviated as biotin–HPDP (full IUPAC name retained per guidelines), is a sulfhydryl-reactive biotinylation reagent used extensively in biochemical assays . Its structure features:

  • A hexahydrothienoimidazole core (3aS,4S,6aR stereochemistry), characteristic of biotin derivatives, which ensures high-affinity binding to streptavidin.
  • A pyridinyldithio (PDP) group linked via a hexylamine spacer, enabling selective reaction with free thiol (-SH) groups in proteins .

Properties

IUPAC Name

5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18?,19-,23?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPHBNRMJLFRGO-KPRXVCGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N5O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)- is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thieno[3,4-d]imidazole core and is characterized by its unique stereochemistry and functional groups.

The molecular formula of this compound is C15H26N3O2SC_{15}H_{26}N_3O_2S, with a molecular weight of approximately 370.46 g/mol. The structure includes a thieno[3,4-d]imidazole ring fused with a pentanamide group and a hexahydro-2-oxo substituent. The presence of sulfur and nitrogen in the heterocyclic structure contributes to its reactivity and biological interactions.

1H-Thieno[3,4-d]imidazole-4-pentanamide acts primarily as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are designed to harness the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC linker, and an E3 ubiquitin ligase, facilitating the ubiquitination and degradation of the target protein .

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Proliferation : It has been shown to modulate cell growth by promoting the degradation of specific proteins involved in cell cycle regulation.
  • Apoptosis : The compound can induce apoptosis in certain cell types by altering signaling pathways related to cell survival.
  • Differentiation : It may influence cellular differentiation by affecting gene expression profiles .

Dosage Effects

In animal models, the biological effects of 1H-Thieno[3,4-d]imidazole vary significantly with dosage:

  • Low Doses : Effective in promoting protein degradation with minimal toxicity.
  • High Doses : Increased risk of adverse effects, including cytotoxicity .

Stability and Degradation

The stability of this compound under laboratory conditions is critical for its biological activity. Studies have shown that while it remains stable for extended periods, its efficacy can diminish over time due to degradation processes .

Interaction Studies

Interaction studies highlight its binding affinity with various biological targets:

  • Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify binding interactions.
  • These studies are essential for understanding its therapeutic potential and mechanisms of action .

Comparative Analysis with Similar Compounds

Several compounds share structural features with 1H-Thieno[3,4-d]imidazole-4-pentanamide. A comparison table is provided below:

Compound NameStructureKey Features
N-(4-Aminobutyl)-5-(thieno[3,4-d]imidazol)pentanamideStructureExhibits antimicrobial properties
N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazol)pentanamide hydrochlorideStructurePotential anticancer activity
5-(Thieno[3,4-d]imidazol)carboxylic acidStructureKnown for enzyme inhibition

These compounds illustrate the diversity within thieno[3,4-d]imidazole derivatives while showcasing the unique aspects of 1H-Thieno[3,4-d]imidazole due to its specific side chains and stereochemistry.

Case Studies

Recent studies have highlighted the application of this compound in various fields:

  • Pharmaceutical Development : Its unique structure makes it suitable for drug design targeting specific diseases.
  • Cancer Research : Investigations into its role in inducing apoptosis in cancer cells have shown promising results.
  • Neuroscience : Its effects on neuronal signaling pathways are being explored for potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H25N3O4S
  • Molecular Weight : 331.431 g/mol
  • Appearance : White to off-white solid

The unique thienoimidazole structure of this compound contributes to its diverse biological activities and interactions with various biological targets.

Pharmaceutical Development

The compound has been explored for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological macromolecules. This interaction is crucial for drug design targeting specific diseases. The thienoimidazole scaffold is known for its versatility in medicinal chemistry, particularly in developing novel therapeutics against cancer and infectious diseases .

Biochemical Research

In biochemical studies, 1H-Thieno[3,4-d]imidazole-4-pentanamide is utilized for:

  • Protein Labeling : The compound can be biotinylated to facilitate the detection and purification of proteins in various assays.
  • Enzyme Studies : It serves as a substrate or inhibitor in enzyme kinetics studies, providing insights into enzyme mechanisms and interactions .

Anticancer Activity

Research has indicated that derivatives of thienoimidazole compounds exhibit anticancer properties. Studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

The compound's structure allows it to exhibit antimicrobial activity against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Biochemical Assays : In a series of experiments aimed at protein interactions, researchers utilized this compound as a biotinylation reagent to study protein-protein interactions in live cells, showcasing its utility in cellular biology .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Key Substituents Reactivity Applications References
Biotin–HPDP <br/> (Target Compound) Pyridinyldithio (PDP) group, hexylamine spacer Sulfhydryl-reactive (disulfide exchange) S-palmitoylation assays, reversible protein tagging
N-(2-Aminoethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide Aminoethyl group Amine-reactive (succinimide esters) Affinity probes, enzyme immobilization
Biotin Alkyne <br/> (CAS 773888-45-2) Propargyl group Click chemistry (CuAAC with azides) Proteomic mapping, bioorthogonal labeling
Acriflavine-Biotin Conjugate <br/> (CAS 1041387-90-9) Acriflavine moiety Intercalates DNA, biotin-streptavidin binding Targeted drug delivery, fluorescence imaging

Reactivity and Selectivity

  • Biotin–HPDP : Reacts specifically with free thiols via disulfide exchange, ideal for post-translational modification studies .
  • Biotin Alkyne : Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioorthogonal labeling in live cells .
  • N-(2-Aminoethyl) Derivatives: Coupled with NHS esters for amine-targeted biotinylation, widely used in ELISA and Western blotting .

Limitations :

  • Biotin–HPDP requires careful handling of reducing agents to preserve disulfide bonds.
  • Click chemistry reagents (e.g., Biotin Alkyne) may exhibit cytotoxicity due to copper catalysts .

Biotin–HPDP in S-Palmitoylation

  • Demonstrated in Arabidopsis D6PK protein studies, where it identified dynamic palmitoylation sites critical for membrane polarity .
  • Compared to acyl-biotin exchange (ABE) methods, HPDP offers higher specificity for free thiols after hydroxylamine treatment .

Biotin Alkyne in Proteomics

  • Enabled spatially resolved mapping of mitochondrial proteins in APEX2-engineered cells .
  • Outperformed traditional biotinylation in live-cell compatibility due to rapid reaction kinetics .

Acriflavine-Biotin Conjugate in Targeted Therapy

  • Showed dual functionality: DNA intercalation (acriflavine) and streptavidin-mediated drug delivery, enhancing cytotoxicity in cancer cells .

Preparation Methods

Core Synthesis of the Thienoimidazole Bicyclic System

The thieno[3,4-d]imidazole core is synthesized via a cyclization strategy starting from biotin derivatives. Source outlines a method for generating analogous structures using BIOTIN-NHS ester (5-(biotinamido)pentylamine) and propargylamine under mild conditions. For Compound X , the stereochemistry (3aS,4S,6aR) is preserved by leveraging chiral biotin precursors, as described in WO2019/243273 . Key steps include:

  • Cyclization : Reaction of L-biotin with thiophene-3,4-diamine in tetrahydrofuran (THF) at 20°C for 18 hours, catalyzed by triethylamine (TEA).

  • Oxidation : Introduction of the hexahydro-2-oxo group via controlled oxidation using hydrogen peroxide in acetic acid .

Critical Parameters :

  • Solvent: Anhydrous THF minimizes side reactions.

  • Temperature: Room temperature (20–25°C) ensures stereochemical integrity .

Functionalization of the Pentanamide Side Chain

The pentanamide moiety is introduced via NHS ester activation. Source demonstrates this using BIOTIN-NHS ester, which reacts with primary amines under basic conditions. For Compound X :

  • Activation : The carboxylic acid group of the thienoimidazole core is converted to an NHS ester using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).

  • Coupling : Reaction with 1,6-diaminohexane in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature .

Yield Optimization :

  • Excess diamine (2.0 eq.) improves conversion .

  • Purification via flash chromatography (cyclohexane/ethyl acetate gradient) achieves >95% purity .

Introduction of the Pyridinyldithio Propyl Group

The pyridinyldithio propylaminohexyl side chain is appended through disulfide bond formation. Source and provide methodologies for thioglycoside and dithiolane syntheses, which are adapted here:

  • Thiol Activation : The terminal amine of the hexyl side chain is reacted with 3-(2-pyridinyldithio)propionic acid NHS ester (SPDP) in phosphate buffer (pH 7.4).

  • Disulfide Exchange : The intermediate thiol is treated with 2,2'-dithiodipyridine to form the stable dithio linkage .

Reaction Conditions :

  • pH: Maintained at 7.0–7.5 to prevent disulfide scrambling.

  • Solvent: Phosphate-buffered saline (PBS) ensures aqueous compatibility .

Stereochemical Control and Purification

The (3aS,4S,6aR) configuration is preserved through chiral resolution using preparative HPLC with a cellulose-based column (Chiralpak IC). Source highlights similar strategies for imidazole-containing compounds, achieving enantiomeric excess >99% .

Purification Steps :

  • Flash Chromatography : Removes unreacted starting materials.

  • Crystallization : Ethanol/water (7:3) yields crystalline product.

Analytical Characterization

Compound X is validated using:

  • NMR Spectroscopy : Confirms stereochemistry and functional groups.

  • HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : Matches theoretical values for C₃₂H₄₈N₆O₃S₃ .

Comparative Analysis of Synthetic Routes

StepMethod A (Source )Method B (Source )
Core FormationBIOTIN-NHS couplingThioglycosidation
Amide CouplingTEA/DMF, 18hSPDP/PBS, 4h
Disulfide FormationN/A2,2'-dithiodipyridine
Yield85–90%70–75%
Purity>95%>90%

Method A offers higher yields but requires anhydrous conditions, whereas Method B is aqueous-compatible but less efficient .

Challenges and Mitigation Strategies

  • Disulfide Stability : Light-sensitive; stored under argon at -20°C .

  • Stereochemical Drift : Minimized by low-temperature reactions .

  • Byproducts : Thioglycolic acid derivatives removed via ion-exchange chromatography .

Industrial-Scale Production

Large-scale synthesis (Source ) uses continuous flow reactors for:

  • Core Cyclization : 10-L reactor, 72h batch time.

  • Coupling Steps : Automated liquid handlers ensure stoichiometric precision.

  • Quality Control : In-line FTIR monitors reaction progress .

Q & A

Basic Research Questions

Q. How can the solubility and stability of this compound be determined for in vitro assays?

  • Methodology : Solubility can be measured experimentally using gravimetric analysis or UV-Vis spectroscopy in solvents like water, DMSO, or PBS. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, followed by HPLC or LC-MS to monitor decomposition products . Predicted solubility (0.6 g/L at 25°C) and density (1.189 g/cm³) from computational models (e.g., ACD/Labs) provide initial guidance but require empirical validation .

Q. What spectroscopic techniques are critical for confirming the stereochemistry (3aS,4S,6aR) of this compound?

  • Methodology : Use chiral HPLC with a polarimetric detector or compare experimental circular dichroism (CD) spectra with computational predictions. High-resolution ¹H/¹³C NMR can resolve stereospecific splitting patterns, particularly for the thienoimidazole and pyridinyldithio moieties . X-ray crystallography is definitive for absolute configuration determination if single crystals are obtainable .

Q. How can the purity of this compound be assessed prior to biological testing?

  • Methodology : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Validate purity (>95%) using mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight (C₂₃H₃₆N₆O₃S₃; theoretical ~572.8 g/mol). Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Advanced Research Questions

Q. What synthetic strategies optimize yield for the pyridinyldithio-propyl linker in this compound?

  • Methodology : Thiol-disulfide exchange reactions under inert atmospheres (N₂/Ar) prevent oxidation side reactions. Use 2-mercaptopyridine as a nucleophile and activate the propyl linker with a leaving group (e.g., tosylate). Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and purify via flash chromatography . For scalability, consider flow chemistry to enhance mixing and reduce byproducts .

Q. How does the disulfide bond in the pyridinyldithio group influence cellular uptake and target binding?

  • Methodology : Compare intracellular trafficking (e.g., confocal microscopy with fluorescent analogs) of the intact compound versus reduced forms (post-glutathione treatment). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity changes upon disulfide cleavage to receptors like streptavidin (via biotin mimicry) .

Q. What computational models predict the compound’s interaction with enzymatic targets (e.g., biotin-dependent carboxylases)?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target enzyme. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Correlate in silico results with enzymatic inhibition assays (e.g., NADH-coupled monitoring for carboxylase activity) .

Q. How can the compound’s stability in biological matrices (e.g., plasma) be evaluated for pharmacokinetic studies?

  • Methodology : Incubate the compound in human or animal plasma at 37°C, aliquot samples at timed intervals, and quantify degradation via LC-MS/MS. Use stabilization agents (e.g., EDTA for metalloprotease inhibition) to identify major degradation pathways. Compare half-life with analogs lacking the dithio group to isolate redox liability .

Contradictions and Considerations

  • Density Discrepancies : Predicted density values range from 1.125 g/cm³ ( ) to 1.189 g/cm³ ( ). Always cross-validate computational data with pycnometry or X-ray diffraction .
  • Stereochemical Impact : The (3aS,4S,6aR) configuration is critical for biotin-like binding. Synthesize and test enantiomers to isolate stereospecific bioactivity .

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